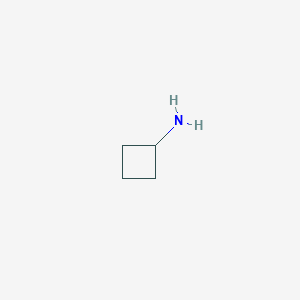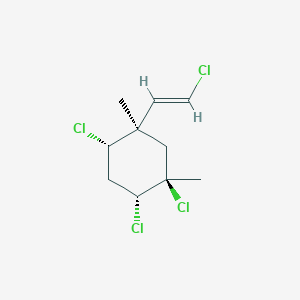![molecular formula C13H10BF3O2 B051964 Ácido (4'-(trifluorometil)-[1,1'-bifenil]-4-il)borónico CAS No. 364590-93-2](/img/structure/B51964.png)
Ácido (4'-(trifluorometil)-[1,1'-bifenil]-4-il)borónico
Descripción general
Descripción
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a biphenyl structure
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is used in the development of new drugs and therapeutic agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design .
Industry
In industry, (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is used in the production of advanced materials, such as polymers and electronic components. Its unique properties contribute to the performance and durability of these materials .
Mecanismo De Acción
Target of Action
Compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs over the last 20 years . These compounds exhibit a wide range of pharmacological activities, suggesting that they interact with a variety of biological targets .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function . The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s worth noting that the compound can be used in the n-arylation of imidazoles and amines with copper-exchanged fluorapatite . This suggests that it may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable under normal conditions and should be stored in a cool, dry, and well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. For example, 4-bromo-(trifluoromethyl)biphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
4-Fluorophenylboronic acid: Contains a fluorine atom instead of a trifluoromethyl group.
3-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the biphenyl structure. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the biphenyl structure provides rigidity and planarity, making it a valuable scaffold in drug design and materials science .
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-93-2 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)






![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)



